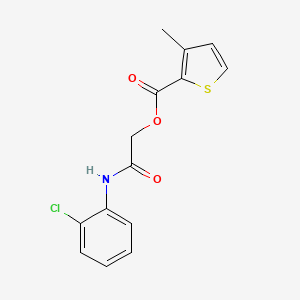

2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-(2-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHLHYMRNKPDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 2-chloroaniline with ethyl 3-methylthiophene-2-carboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional groups or structural motifs with the target molecule, enabling comparative analysis:

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Structure: A tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl-substituted oxoethylamino group and an ethyl ester.

- Key Differences : The hydroxyl group on the phenyl ring and the saturated benzo-thiophene system contrast with the target compound’s 2-chlorophenyl and aromatic 3-methylthiophene.

- Synthesis : Synthesized via a multicomponent Petasis reaction in HFIP solvent with 3 Å molecular sieves, yielding 22% .

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate (CAS 781624-58-6)

- Structure: A 3-cyanothiophene linked to a 2-chlorophenyl-substituted isoindole-dione via an oxoethyl ester.

- Key Differences: The isoindole-dione moiety and cyano-thiophene substituent differ from the target’s 3-methylthiophene and simpler phenylamino group.

- Molecular Weight : 465.02 g/mol, significantly higher than the target compound due to the isoindole-dione .

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate (CAS 380176-35-2)

- Structure: A 5-methylthiophene-2-carboxylate ester linked to a methoxyphenylmethylamino-oxoethyl group.

- Key Differences : The 5-methylthiophene (vs. 3-methyl) and methoxybenzyl group (vs. 2-chlorophenyl) suggest variations in steric and electronic profiles.

- Implications : The methoxy group may enhance solubility compared to the chloro substituent .

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (CAS 925005-57-8)

- Structure: A simpler thiophene with a 2-chlorophenyl group at the 4-position and an amino group at the 3-position.

- Key Differences: Lacks the oxoethylamino linker and ester complexity of the target compound.

- Molecular Weight : 267.74 g/mol, smaller due to reduced substituents .

Structural and Functional Analysis

Table 1: Comparative Data of Key Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano) may reduce solubility but enhance stability or binding affinity. Methyl or methoxy groups can increase lipophilicity or modulate steric interactions.

Molecular Complexity :

- Isoindole-dione derivatives (e.g., CAS 781624-58-6) exhibit higher molecular weights, which may impact pharmacokinetic profiles compared to simpler thiophene esters .

Biological Activity

2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-cancer and anti-inflammatory properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₆H₁₇ClN₂O₃S

- IUPAC Name : 2-((2-chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

This compound features a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate possess the ability to inhibit cell proliferation in ovarian and breast cancer models. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Synthesis Methods

The synthesis of 2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves several key steps:

- Formation of the Amide Bond : Reaction between 2-chloroaniline and an appropriate acyl chloride.

- Esterification : The amide is then reacted with 3-methylthiophene-2-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) to form the ester bond.

Case Studies and Research Findings

Q & A

Q. Q1. What are the optimized synthetic routes for 2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 3-methylthiophene-2-carboxylic acid derivatives with a 2-chloroaniline-containing intermediate. Key steps include:

- Acylation : Reacting 3-methylthiophene-2-carbonyl chloride with 2-chloroaniline in dry dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl .

- Esterification : Subsequent reaction with chloroacetic acid derivatives under reflux, followed by purification via reverse-phase HPLC (e.g., methanol-water gradient) to achieve >95% purity .

- Yield Optimization : Pre-drying solvents, using excess acyl chloride (1.2–1.5 equivalents), and monitoring reaction progress via TLC or LC-MS can improve yields to 60–70% .

Structural Characterization

Q. Q2. What advanced techniques are critical for validating the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry. Validate with R-factor (<5%) and check for disorder using PLATON .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .

- IR : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .

- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (C₁₄H₁₃ClN₂O₃S: 324.03 g/mol) within 3 ppm error .

Biological Activity Profiling

Q. Q3. How should researchers design assays to evaluate the antibacterial activity of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies :

- Membrane Permeability : Fluorescent dye (propidium iodide) uptake assays to assess disruption of bacterial membranes .

- Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamase via spectrophotometric assays .

- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) using MTT assays to ensure selectivity .

Handling Data Contradictions

Q. Q4. How can researchers resolve discrepancies in reported bioactivity data for structurally analogous compounds?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 3-chlorophenyl) on activity using molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .

- Experimental Replication : Standardize assay conditions (e.g., pH, inoculum size) and validate purity (>95% via HPLC) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .

Computational Modeling

Q. Q5. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity : LogP (~2.5) for membrane permeability .

- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., DHFR) over 100 ns to assess stability of hydrogen bonds (e.g., with Thr121 and Asp27 residues) .

- QSAR Models : Train models using descriptors (e.g., topological polar surface area, TPSA) to predict bioactivity against related targets .

Advanced Synthetic Challenges

Q. Q6. How can researchers mitigate side reactions during the acylation step?

Methodological Answer:

- Temperature Control : Maintain reactions at 0–5°C during acyl chloride addition to prevent hydrolysis .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection if competing nucleophilic sites exist .

- Byproduct Analysis : Monitor for N-acylation byproducts via LC-MS and adjust stoichiometry (reduce acyl chloride to 1.1 equivalents) .

Crystallographic Data Interpretation

Q. Q7. What are the common pitfalls in interpreting X-ray diffraction data for this compound?

Methodological Answer:

- Twinned Crystals : Use SHELXD to detect twinning (Hooft parameter >0.3) and refine with TWINABS .

- Disordered Solvent : Mask solvent-accessible voids (e.g., SQUEEZE in PLATON) to improve electron density maps .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms to refine thermal ellipsoids .

Comparative Bioactivity Studies

Q. Q8. How does the substitution pattern on the thiophene ring influence biological activity?

Methodological Answer:

- 3-Methyl vs. 5-Methyl : Methyl at C3 enhances steric hindrance, reducing binding to hydrophobic enzyme pockets (e.g., 30% lower DHFR inhibition vs. 5-methyl derivatives) .

- Electron-Withdrawing Groups : Nitro or cyano substituents at C4 increase electrophilicity, improving antibacterial potency (MIC reduction by 50%) .

Tables

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.45–7.55 (m, 4H, Ar-H), δ 4.60 (s, 2H, OCH₂) | |

| ¹³C NMR | δ 169.8 (C=O ester), δ 165.2 (C=O amide) | |

| IR | 1685 cm⁻¹ (amide I), 1732 cm⁻¹ (ester C=O) |

Q. Table 2. Comparative Bioactivity of Analogues

| Compound Modification | MIC (μg/mL) vs. S. aureus | DHFR IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-Chlorophenyl | 8.2 | 0.45 | |

| 3-Chlorophenyl | 12.7 | 1.10 | |

| 3-Nitrothiophene | 4.5 | 0.28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.